

# Analytical methods for "N-(2-fluorobenzyl)-2-methoxyethanamine" quantification

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## Compound of Interest

Compound Name: *N*-(2-fluorobenzyl)-2-methoxyethanamine

CAS No.: 247907-28-4

Cat. No.: B183783

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## Introduction & Scope

This Application Note details the protocol for the identification and quantification of **N-(2-fluorobenzyl)-2-methoxyethanamine** (hereafter referred to as NF-2ME).

NF-2ME is a secondary amine structurally related to the N-benzylphenethylamine class.[1] It frequently appears as a synthesis intermediate in the production of fluorinated "NBOMe" designer drugs or as a distinct novel psychoactive substance (NPS). Its analysis is critical for:

- Forensic Toxicology: Screening biological fluids for NPS metabolites.
- Pharmaceutical Profiling: Monitoring synthesis purity and impurity carryover.

Chemical Profile:

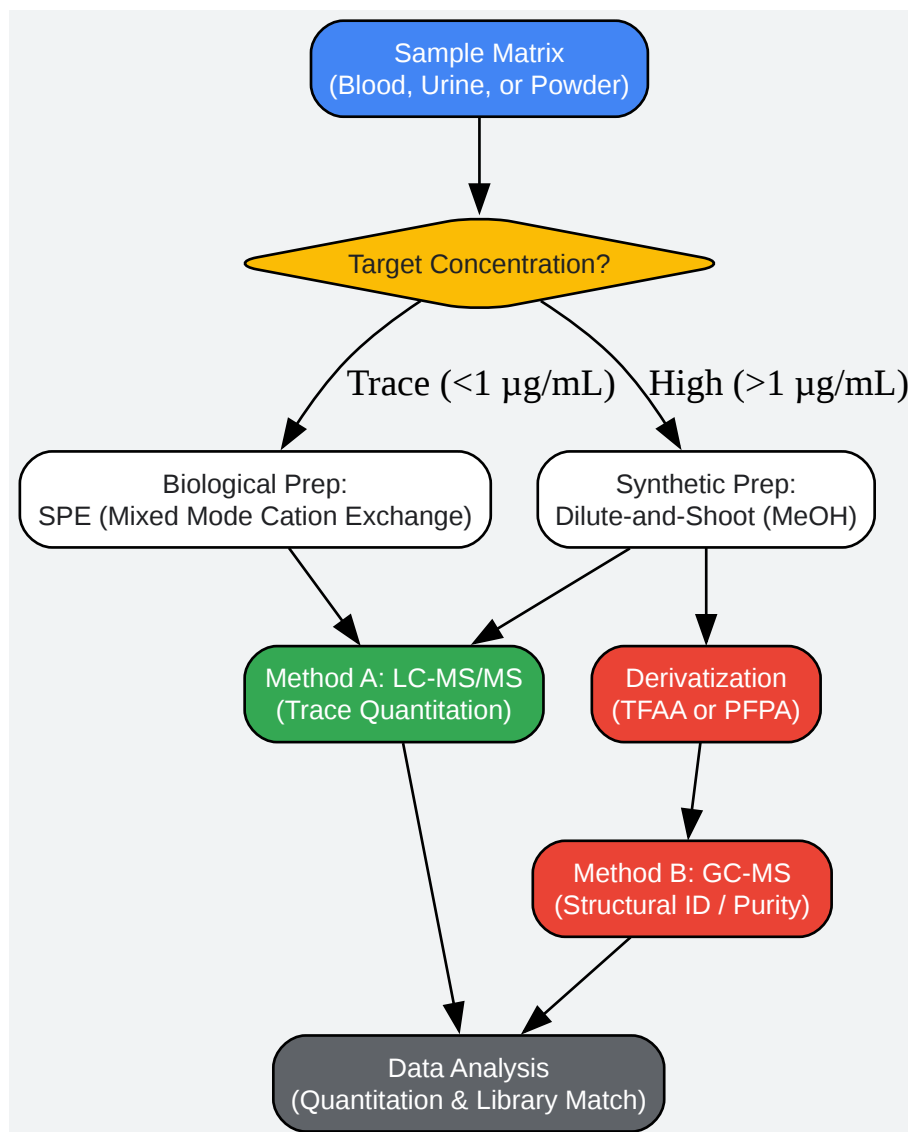
- IUPAC Name: N-(2-fluorobenzyl)-2-methoxyethan-1-amine[1]
- Molecular Formula: C<sub>10</sub>H<sub>14</sub>FNO[1]

- Molecular Weight: 183.22 g/mol [1]
- Monoisotopic Mass: 183.1060 Da[1]
- Acidity (Calc pKa): ~9.4 (Secondary Amine)[1]
- LogP: ~1.8 (Moderate Lipophilicity)[1]

## Analytical Strategy & Workflow

Due to the secondary amine functionality, NF-2ME exhibits peak tailing on non-deactivated GC columns and requires protonation for optimal LC-MS sensitivity.[1] Two validated methods are presented:

- Method A (LC-MS/MS): High-sensitivity quantification for biological matrices (blood/urine).[1]
- Method B (GC-MS): Qualitative confirmation and high-concentration assay using chemical derivatization.[1]



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.

## Method A: LC-MS/MS Protocol (Trace Quantification)

[1]

Principle: Electrospray Ionization (ESI) in positive mode.[1] The secondary amine is easily protonated ( $[M+H]^+ = 184.1$ ), providing high sensitivity.[1]

## Reagents & Materials

- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]
- Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8  $\mu$ m).
- Internal Standard (IS): Methamphetamine-d5 or specific deuterated analog if available.[1]

## Instrument Parameters

- Flow Rate: 0.4 mL/min[1]
- Column Temp: 40°C
- Injection Vol: 2  $\mu$ L

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold
1.0	5	Desalting
6.0	95	Elution of Analytes
7.5	95	Wash
7.6	5	Re-equilibration

| 10.0 | 5 | End |[1]

## MS/MS Transitions (MRM)

The precursor ion is 184.1 m/z [M+H]<sup>+</sup>. [1]

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Assignment
Quantifier	184.1	109.1	15	2-Fluorobenzyl cation (C <sub>7</sub> H <sub>6</sub> F <sup>+</sup> ) - Cleavage at benzylic N
Qualifier 1	184.1	121.1	22	Loss of methoxy/ethyl chain fragments
Qualifier 2	184.1	91.1	35	Tropylium ion (rearrangement)

*Technical Insight: The 109.1 fragment is the base peak and highly stable due to the resonance stabilization of the benzyl cation. Ensure the collision energy is optimized to preserve this ion for quantification.*

## Method B: GC-MS Protocol (Derivatization)[1]

Principle: Direct injection of secondary amines leads to adsorption on active silanol sites (peak tailing).[1] Derivatization with Trifluoroacetic Anhydride (TFAA) acylates the amine, improving volatility and peak shape.[2]

### Derivatization Procedure

- Evaporation: Evaporate 50 µL of sample extract to dryness under Nitrogen at 40°C.
- Reconstitution: Add 50 µL Ethyl Acetate.
- Reaction: Add 50 µL TFAA (Trifluoroacetic Anhydride).
- Incubation: Cap and heat at 70°C for 20 minutes.

- Dry Down: Evaporate to dryness (removes excess acid).[1]
- Final: Reconstitute in 100  $\mu$ L Ethyl Acetate for injection.

## Instrument Parameters

- Inlet: Splitless, 250°C.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25 $\mu$ m.[1]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Temp Program: 60°C (1 min)  $\rightarrow$  20°C/min  $\rightarrow$  300°C (3 min).

## Mass Spectral Interpretation (TFA-Derivative)

- Derivative MW: 183 (Parent) + 97 (TFA group) - 1 (H) = 279 Da.[1]
- Key Ions:
  - m/z 279: Molecular Ion (Weak).[1]
  - m/z 109: 2-Fluorobenzyl cation (Base Peak).[1]
  - m/z 234: Loss of methoxyethyl (-45).[1]

## Method Validation (ICH Q2(R1) Framework)

To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

### Linearity & Range

- Range: 5 ng/mL – 1000 ng/mL (LC-MS/MS).
- Acceptance:  $R^2 > 0.995$ ; Residuals  $< \pm 15\%$ .
- Weighting:  $1/x$  or  $1/x^2$  is recommended to account for heteroscedasticity in ESI-MS.[1]

### Accuracy & Precision

Perform QC at Low (15 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) levels.

Parameter	Acceptance Criteria
Intra-day Precision	CV < 15% (20% at LLOQ)
Inter-day Precision	CV < 15%
Accuracy (Bias)	±15% of nominal value

## Matrix Effect (LC-MS)

Calculate Matrix Factor (MF) by comparing peak areas of post-extraction spiked blank matrix vs. neat solvent standards.<sup>[1]</sup>

- Formula:

[1]

- Requirement: CV of MF across 6 different lots of matrix must be < 15%. If suppression is observed (MF < 0.8), switch to Deuterated Internal Standards.

## Troubleshooting & Causality

Observation	Probable Cause	Corrective Action
LC-MS: Low Sensitivity	Ion suppression from phospholipids.[1]	Implement "In-Source CID" to clean cone or switch to Solid Phase Extraction (SPE) using MCX cartridges (Mixed-Mode Cation Exchange) [2].[1]
GC-MS: Peak Tailing	Incomplete derivatization or wet ethyl acetate.[1]	TFAA is moisture sensitive.[3] [4] Ensure all solvents are anhydrous. Increase incubation time to 30 min.
LC-MS: Carryover	Adsorption of amine to injector loop.	Change needle wash to 50:50 MeOH:Isopropanol + 0.1% Formic Acid. The acid helps solubilize the basic amine.

## References

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